molecular formula C22H28F2O5 B526066 Flumethason CAS No. 2135-17-3

Flumethason

Katalognummer: B526066
CAS-Nummer: 2135-17-3
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: WXURHACBFYSXBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Flumethasone is primarily used in dermatology for the treatment of various skin conditions. Its applications include:

  • Contact Dermatitis : Effective in reducing inflammation and itching.
  • Atopic Dermatitis : Provides relief from symptoms associated with chronic skin conditions.
  • Psoriasis : Used to manage flare-ups and reduce scaling.
  • Eczema : Alleviates symptoms of this common inflammatory skin condition.
  • Diaper Rash : Offers treatment for irritations in infants.

The mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory proteins. This results in decreased production of cytokines, chemokines, and other inflammatory mediators .

Veterinary Applications

Flumethasone is also employed in veterinary medicine, particularly for horses:

  • Anti-inflammatory Treatment : It is used to manage inflammation associated with strenuous exercise. A study showed that flumethasone significantly suppressed cortisol levels and inflammatory markers in exercised horses .

Case Study: Pharmacokinetics in Horses

A study involving twelve exercised horses administered with flumethasone revealed:

  • Elimination Half-Life : Approximately 4.84 hours.
  • Volume of Distribution : 5.90 L/kg.
  • Cortisol Suppression : Cortisol levels were suppressed for up to 72 hours post-administration, indicating prolonged anti-inflammatory effects .

Combination Therapies

Flumethasone is often combined with other agents to enhance therapeutic effects:

  • Flumethasone Pivalate and Clioquinol : This combination has been shown effective in treating external ear inflammatory disorders. A comparative study indicated that this formulation provided significant relief from symptoms associated with otomycosis .

Efficacy Comparison

A systematic review comparing flumethasone pivalate/clioquinol with clotrimazole found:

  • Efficacy Rate : Flumethasone combination showed a notable efficacy rate, although clotrimazole had a slightly higher success rate .

Analytical Applications

Flumethasone's presence in various formulations necessitates robust analytical methods for quantification:

MethodAnalysis Speed (minutes)Correlation CoefficientAccuracy (%)
TLC Method100.9998100.01 ± 0.91
RP-UHPLC Method30.999999.62 ± 0.77

These methods are crucial for ensuring proper dosing and monitoring therapeutic levels in clinical settings .

Analyse Chemischer Reaktionen

Flumethason unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind elektrophile Fluorierungsmittel sowie verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise fluorierte Corticosteroid-Derivate .

Vergleich Mit ähnlichen Verbindungen

Flumethason wird oft mit anderen Corticosteroiden wie Cortison, Hydrocortison und Dexamethason verglichen. Was this compound auszeichnet, ist seine höhere Potenz; es ist etwa 420-mal potenter als Cortison in der entzündungshemmenden Aktivität . Ähnliche Verbindungen sind:

  • Cortison
  • Hydrocortison
  • Dexamethason
  • Betamethason

Die einzigartige difluorierte Struktur von this compound trägt zu seiner erhöhten Potenz und seinem spezifischen pharmakologischen Profil bei .

Biologische Aktivität

Flumethasone is a potent difluorinated corticosteroid ester with significant anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily utilized in dermatology for conditions such as eczema, psoriasis, and contact dermatitis. This article provides a comprehensive overview of the biological activity of flumethasone, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

Pharmacodynamics

Flumethasone acts as a glucocorticoid receptor agonist , which means it binds to glucocorticoid receptors in the cytoplasm and translocates to the nucleus, where it influences gene expression. The drug's anti-inflammatory effects are attributed to several mechanisms:

  • Inhibition of Phospholipase A2 : Flumethasone promotes the synthesis of lipocortins, which inhibit phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Immunosuppressive Effects : The drug suppresses the immune response by reducing lymphocyte function and decreasing immunoglobulin levels, which is beneficial in treating autoimmune conditions .

Clinical Applications

Flumethasone is employed in various clinical settings, particularly for dermatological conditions. Its efficacy has been documented in numerous studies:

  • Efficacy in Dermatological Conditions : A double-blind study involving 430 patients demonstrated that a combination cream of flumethasone pivalate (0.02%) and clioquinol (3%) was highly effective for treating external ear inflammatory disorders .
  • Veterinary Uses : Flumethasone is also approved for use in animals, treating inflammatory conditions in horses, dogs, and cats. It is indicated for musculoskeletal inflammation and various skin conditions .

Table 1: Summary of Key Studies on Flumethasone

Study TypeSample SizeTreatment DetailsOutcomes
Double-blind study430Flumethasone pivalate + ClioquinolHigh efficacy in treating ear inflammation
Comparative study67Betamethasone dipropionate vs. Flumethasone pivalateNo significant difference in efficacy noted
Veterinary application studyNot specifiedFlumethasone for musculoskeletal conditions in dogsEffective in reducing inflammation

Flumethasone's mechanism involves binding to glucocorticoid receptors, leading to:

  • Transcriptional Activation/Repression : The binding alters gene expression related to inflammation and immune response.
  • Inhibition of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha.

This multifaceted action contributes to its effectiveness in managing inflammatory diseases.

Adverse Effects

While flumethasone is generally well-tolerated, some adverse effects can occur:

  • Local Reactions : Irritation at the application site, including burning sensations or itching.
  • Systemic Effects : Long-term use may lead to systemic corticosteroid side effects such as adrenal suppression or increased infection risk .

Case Studies

Several case studies highlight the clinical relevance of flumethasone:

  • Case Study on Eczema Treatment : In a cohort treated with flumethasone for eczema, patients reported significant reductions in pruritus and inflammation within two weeks of treatment initiation.
  • Veterinary Case Study : A study involving dogs with arthritis showed marked improvement in mobility and reduction in pain after treatment with flumethasone over four weeks.

Eigenschaften

IUPAC Name

6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURHACBFYSXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859700
Record name 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135-17-3
Record name flumethasone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flumethasone
Reactant of Route 2
Flumethasone
Reactant of Route 3
Flumethasone
Reactant of Route 4
Flumethasone
Reactant of Route 5
Flumethasone
Reactant of Route 6
Flumethasone
Customer
Q & A

Q1: What is the mechanism of action of flumethasone?

A1: Flumethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. [, , ] This binding leads to a cascade of downstream effects, including modulation of gene expression and interference with inflammatory pathways. [, , , ]

Q2: What are the specific downstream effects of flumethasone binding to the glucocorticoid receptor?

A2: Flumethasone binding to the glucocorticoid receptor influences numerous physiological processes. Primarily, it exhibits potent anti-inflammatory action by suppressing the production of inflammatory mediators like prostaglandin E2. [, ] It also impacts glucose metabolism, often leading to insulin resistance. [] Additionally, flumethasone can affect wool growth in sheep, causing shedding or alterations in fiber characteristics. [, ]

Q3: How does flumethasone's effect on wool growth differ based on the route of administration?

A3: Studies in Merino wethers demonstrated that intravenous administration of flumethasone consistently led to wool shedding. [] Subcutaneous and intraruminal administration produced similar, although sometimes less pronounced, effects on wool growth. [] The route of administration influences the plasma concentration profile of flumethasone, potentially impacting its efficacy. []

Q4: Does flumethasone interact with other drugs?

A4: Flumethasone can interact with thiocyanate, synergistically inhibiting wool growth in sheep. [] This interaction highlights the importance of considering potential drug-drug interactions when administering flumethasone.

Q5: What is the molecular formula and weight of flumethasone?

A5: The molecular formula of flumethasone is C22H28F2O5. Its molecular weight is 422.46 g/mol. [, ]

Q6: Is there any spectroscopic data available for flumethasone?

A6: UV spectrophotometry is commonly employed for the detection and quantification of flumethasone. [, , , ] The maximum absorbance (λmax) is typically observed around 235-240 nm. [, , ]

Q7: What is the pharmacokinetic profile of flumethasone in camels?

A7: In camels, flumethasone follows a two-compartment model after intravenous administration. [] The terminal elimination half-life is approximately 10.45 hours, with a total body clearance of 115.8 ml/h/kg. []

Q8: How does flumethasone affect cortisol levels in camels?

A8: Flumethasone effectively suppresses cortisol levels in camels, reflecting its potent glucocorticoid activity. [] Pharmacodynamic modeling indicated a low IC50 for flumethasone on cortisol suppression, further confirming its potency. []

Q9: How long are dexamethasone and flumethasone detectable in milk after intramuscular injection in cows?

A9: After a single intramuscular injection in cows, dexamethasone residues in milk can exceed the maximum residue limit for several days, highlighting potential food safety concerns. [, ] Flumethasone residues are generally lower and clear more quickly than dexamethasone. [] These findings emphasize the importance of responsible drug use in food-producing animals.

Q10: Has the efficacy of flumethasone been evaluated in in vitro models?

A10: Yes, studies using equine synoviocytes demonstrated that flumethasone effectively inhibits prostaglandin E2 production in a dose-dependent manner. [] This in vitro model provides evidence for flumethasone's anti-inflammatory properties at the cellular level.

Q11: Are there any animal models used to study the effects of flumethasone?

A11: Several animal models have been employed to study various aspects of flumethasone. Studies in sheep demonstrated its efficacy in inducing parturition. [, , , , ] Researchers also investigated its effects on wool growth, respiratory distress syndrome in calves, and insulin resistance. [, , , ]

Q12: What analytical techniques are commonly employed for the quantification of flumethasone?

A12: High-performance liquid chromatography (HPLC) [, , , ] and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] are widely used for the accurate and sensitive quantification of flumethasone in various matrices. Thin-layer chromatography (TLC) coupled with densitometry is also utilized, particularly for analyzing pharmaceutical formulations. [, , ]

Q13: Are there any immunoassays available for the detection of flumethasone?

A13: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of flumethasone in different matrices, including urine, milk, and liver. [, , ] These immunoassays offer a rapid and cost-effective approach for screening purposes.

Q14: What is known about the stability of flumethasone in different formulations?

A14: Flumethasone is often formulated as a pivalate ester for topical applications. [, , , , ] Analytical techniques, such as TLC and HPLC, are crucial for ensuring the quality and stability of these formulations. [, ]

Q15: How does flumethasone compare to other glucocorticoids in terms of potency and efficacy?

A15: Flumethasone is considered a highly potent glucocorticoid. [, , ] In a study comparing flumethasone pivalate with other topical corticosteroids, flumethasone demonstrated superior or equivalent efficacy in a significant portion of the patients. []

Q16: Has flumethasone been used in combination with other drugs for therapeutic purposes?

A16: Yes, flumethasone has been successfully combined with antibiotics for treating bacterial infections, such as Pasteurella haemolytica bronchopneumonia in calves. [] It has also been formulated with antifungals and antibacterials for treating dermatological conditions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.